4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide
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Overview
Description
4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the pyrimidine intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and solvent selection to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-phenyl-2-(pyridin-2-YL)pyrimidine-5-carboxamide: Similar structure but with a pyridine ring instead of a piperidine ring.
4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine moiety, in particular, contributes to its potential pharmacological activities.
Properties
IUPAC Name |
4-methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZZBGURPCTYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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